4-Butoxyphenol

Lipophilicity Partition coefficient QSAR

4-Butoxyphenol (CAS 122-94-1), also designated as 4-n-butoxyphenol or hydroquinone monobutyl ether, is a para-substituted phenolic ether with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol. This compound appears as a pale brown to brown crystalline powder with a melting point of 65–66 °C, a boiling point of 165 °C at 2 mmHg, and a predicted pKa of 10.33±0.15.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 122-94-1
Cat. No. B117773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxyphenol
CAS122-94-1
Synonymsp-Butoxyphenol;  4-n-Butoxyphenol;  Hydroquinone Butyl Ether;  Hydroquinone Monobutyl Ether;  NSC 60292;  p-Butoxyphenol; 
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)O
InChIInChI=1S/C10H14O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3
InChIKeyMBGGFXOXUIDRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butoxyphenol (CAS 122-94-1): Sourcing Guide for the C4 Alkyl Chain Phenolic Ether


4-Butoxyphenol (CAS 122-94-1), also designated as 4-n-butoxyphenol or hydroquinone monobutyl ether, is a para-substituted phenolic ether with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound appears as a pale brown to brown crystalline powder with a melting point of 65–66 °C, a boiling point of 165 °C at 2 mmHg, and a predicted pKa of 10.33±0.15 [1]. As a chemical intermediate, it occupies a niche position between shorter-chain analogs such as 4-methoxyphenol and 4-ethoxyphenol, and longer-chain variants such as 4-hexyloxyphenol, due to its specific C4 n-butyl side chain length which imparts distinct physicochemical and metabolic properties [2][3].

Why Generic Substitution of 4-Butoxyphenol with Other 4-Alkoxyphenols Fails: Critical Differentiators


Within the 4-alkoxyphenol series, the alkyl chain length dictates fundamental properties that preclude simple interchangeability. 4-Methoxyphenol (C1) and 4-ethoxyphenol (C2) are widely available and cost-effective but possess markedly lower lipophilicity (Log P ~1.3–1.8 vs. ~2.95 for 4-butoxyphenol), which alters their partitioning behavior in biphasic reactions, chromatographic retention, and membrane permeability [1][2]. Conversely, longer-chain analogs such as 4-hexyloxyphenol (C6) exhibit greater lipophilicity but are associated with significantly different metabolic processing by tyrosinase and cytochrome P450 enzymes, affecting both synthetic utility and biological safety profiles [3]. Procurement decisions based solely on phenolic core functionality ignore these quantifiable property shifts that directly impact reaction yields, purification efficiency, and regulatory compliance.

Quantitative Evidence Guide: Verifiable Differentiation of 4-Butoxyphenol for Procurement and Research Selection


Lipophilicity (Log P) as a Differentiator: 4-Butoxyphenol vs. Shorter-Chain Analogs

4-Butoxyphenol exhibits significantly higher calculated lipophilicity (Log P) compared to its shorter-chain analogs 4-methoxyphenol and 4-ethoxyphenol. This property directly influences solvent partitioning, chromatographic retention, and membrane permeability in biological assays [1].

Lipophilicity Partition coefficient QSAR

Acid Dissociation Constant (pKa) Differentiation: 4-Butoxyphenol vs. 4-Ethoxyphenol

The measured acid dissociation constant (pKa) of 4-butoxyphenol has been experimentally determined and compared with that of 4-ethoxyphenol under identical conditions. The difference in pKa values reflects the electron-donating effects of the longer butyl chain and has implications for reactivity and extraction under pH-controlled conditions [1].

pKa Ionization pH-dependent solubility

Reversed-Phase HPLC Retention: 4-Butoxyphenol as an Analytical Standard for Pramoxine Impurity Testing

4-Butoxyphenol is a known impurity and degradation product of pramoxine hydrochloride, a topical local anesthetic. A validated reversed-phase liquid chromatography (RPLC) method has been developed for the simultaneous determination of hydrocortisone acetate, pramoxine hydrochloride, and its impurities including 4-butoxyphenol in co-formulated cream and suppository products [1]. The compound's distinct retention characteristics under these conditions enable its use as a certified reference standard.

HPLC Impurity profiling Pharmaceutical analysis

Liquid Crystal Intermediate Application: 4-Butoxyphenol as a Building Block for Mesogenic Materials

4-Butoxyphenol is established as an intermediate in the synthesis of liquid crystalline materials [1]. The n-butoxy substituent at the para position provides a specific alkyl chain length that contributes to the mesogenic properties of the final liquid crystal compounds, including appropriate phase transition temperatures and molecular ordering.

Liquid crystals Mesogens Materials chemistry

Metabolic Stability and Enzyme Selectivity: 4-Butoxyphenol vs. Branched and Longer-Chain 4-Alkoxyphenols

In a comparative study of ten 4-alkoxyphenols, the metabolic rate by tyrosinase/O2 was shown to be dependent on the alkoxy group structure. 4-n-Butoxyphenol (4-nBP) was included in a series with 4-iBP, 4-sBP, and 4-tBP to evaluate the effect of alkyl chain branching on metabolism [1][2]. The study demonstrated that structural modifications on the alpha carbon of the alkoxy group significantly reduce tyrosinase-mediated metabolism, providing a structural basis for selecting 4-n-butoxyphenol for applications requiring specific metabolic profiles.

Tyrosinase Metabolism Melanoma

Optimal Research and Industrial Application Scenarios for 4-Butoxyphenol (CAS 122-94-1) Based on Verifiable Evidence


Pharmaceutical Impurity Reference Standard for Pramoxine Hydrochloride Quality Control

4-Butoxyphenol is the authentic impurity and degradation product of pramoxine hydrochloride. Quality control laboratories require this specific compound, not its analogs, to validate HPLC methods and certify batch compliance for topical anesthetic formulations. The validated RPLC method using an Inertsil ODS 3-C18 column with phosphate buffer (pH 5.0) and acetonitrile (50:50 v/v) enables accurate quantification of this impurity in finished drug products [1].

Liquid Crystal Intermediate for Mesogen Synthesis

4-Butoxyphenol functions as a key building block in the synthesis of liquid crystalline materials. The C4 n-butyl chain provides specific molecular dimensions that contribute to the desired phase transition temperatures and molecular ordering in the final liquid crystal compound. Shorter-chain analogs (C1, C2) produce different mesophase behavior and are not interchangeable for this application [2].

Reference Compound in 4-Alkoxyphenol Metabolic Activation and Cytotoxicity Studies

4-n-Butoxyphenol serves as the linear alkyl chain reference standard in structure-activity relationship (SAR) studies investigating tyrosinase-mediated metabolic activation and cytotoxicity of 4-alkoxyphenols toward melanoma cells. In comparative studies, 4-n-butoxyphenol (4-nBP) is evaluated alongside branched isomers (4-iBP, 4-sBP, 4-tBP) and longer-chain analogs (4-n-hexyloxyphenol) to delineate the role of alkoxy group structure in enzyme selectivity and cellular toxicity [3].

Organic Synthesis Requiring Intermediate Lipophilicity (Log P ~2.95)

When synthetic routes demand a phenolic building block with Log P in the range of approximately 2.9–3.0—substantially higher than 4-methoxyphenol (Log P ~1.3–1.6) but lower than 4-hexyloxyphenol—4-butoxyphenol provides the optimal balance of lipophilicity. This property enables efficient extraction in biphasic systems, predictable reversed-phase chromatographic behavior, and controlled membrane partitioning in biological assays [4].

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